molecular formula C8H8BrNO B1629113 2-Bromo-1-(3-methylpyridin-2-yl)ethanone CAS No. 220270-42-8

2-Bromo-1-(3-methylpyridin-2-yl)ethanone

Cat. No.: B1629113
CAS No.: 220270-42-8
M. Wt: 214.06 g/mol
InChI Key: MFKZMURKFNOBQN-UHFFFAOYSA-N
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Description

Significance of α-Haloketones as Versatile Synthons in Organic Chemistry

α-Haloketones, a class of organic compounds featuring a halogen atom on the carbon adjacent to a carbonyl group, are highly valued as versatile synthons in synthetic organic chemistry. nih.govguidechem.comresearchgate.net Their utility stems from the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. guidechem.com This dual reactivity allows them to participate in a wide array of chemical transformations.

The inductive effect of the carbonyl group polarizes the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov Consequently, α-haloketones are potent alkylating agents. sigmaaldrich.com They readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. nih.govchemeo.com

Furthermore, the acidity of the α-hydrogen atoms, enhanced by both the carbonyl and the halogen, facilitates reactions such as the Favorskii rearrangement. sigmaaldrich.com Perhaps most significantly, α-haloketones are crucial precursors for the synthesis of a multitude of heterocyclic compounds. nih.govguidechem.comsigmaaldrich.com Classic reactions like the Hantzsch thiazole (B1198619) synthesis and the synthesis of imidazoles, pyrroles, and furans rely on the reactive nature of α-haloketones. nih.govguidechem.comsigmaaldrich.com The general synthesis of α-bromoketones often involves the direct bromination of a ketone using reagents like bromine (Br₂) or N-Bromosuccinimide (NBS), frequently catalyzed by acid. sigmaaldrich.comsigmaaldrich.comorganic-chemistry.org

Table 1: Reactivity of α-Haloketones

Reaction Type Reactant/Conditions Product Type Significance
Nucleophilic Substitution Amines, Thiols, Cyanide α-Substituted Ketones Formation of C-N, C-S, C-C bonds
Favorskii Rearrangement Base Carboxylic Acid Derivatives Carbon skeleton rearrangement
Hantzsch Thiazole Synthesis Thioamides Thiazoles Synthesis of important heterocycles
Imidazole (B134444) Synthesis Amidines Imidazoles Access to biologically active scaffolds

Prevalence and Importance of Pyridine-Containing Scaffolds in Molecular Design

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. guidechem.cominnospk.com This six-membered aromatic heterocycle, an isostere of benzene (B151609), imparts favorable properties to molecules, including improved solubility and the ability to form hydrogen bonds, which are critical for drug-receptor interactions. orgsyn.org

An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals the high frequency of the pyridine moiety. guidechem.com Between 2014 and 2023, 54 FDA-approved small-molecule drugs contained a pyridine ring, with a significant number targeting cancer and central nervous system disorders. guidechem.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, influencing the pharmacokinetic and pharmacodynamic profiles of a drug.

Table 2: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

Drug Name Therapeutic Area Function of Pyridine Moiety
Isoniazid Antitubercular Core structural component
Abiraterone Anticancer Binds to enzyme active site
Piroxicam Anti-inflammatory Key part of the pharmacophore
Omeprazole Anti-ulcer Part of the proton pump inhibitor structure

The versatility of the pyridine ring allows for substitution at various positions, enabling fine-tuning of a molecule's biological activity and physical properties. orgsyn.org Its derivatives are not only central to pharmaceuticals but also find use in agrochemicals and materials science. innospk.com

Contextualization of 2-Bromo-1-(3-methylpyridin-2-yl)ethanone within Contemporary Organic Synthesis

This compound is a specific example of a molecule that strategically combines the reactive features of an α-bromoketone with the valuable pyridyl scaffold. While its synthesis is not commonly detailed, it would likely be prepared via the α-bromination of its parent ketone, 1-(3-methylpyridin-2-yl)ethanone, using a suitable brominating agent like bromine in an inert solvent. organic-chemistry.orgchemsrc.com

The primary synthetic utility of this compound lies in its role as a key intermediate for the construction of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. rsc.orgamazonaws.com The reaction, often referred to as the Tschitschibabin (or Chichibabin) reaction for imidazopyridine synthesis, involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone.

In this specific case, this compound would react with a 2-aminopyridine. The initial step is the nucleophilic attack by the endocyclic nitrogen of the 2-aminopyridine on the bromine-bearing carbon of the ketone, forming a pyridinium (B92312) salt intermediate. amazonaws.com This is followed by an intramolecular condensation between the exocyclic amino group and the ketone's carbonyl group, which, after dehydration, yields the fused bicyclic imidazo[1,2-a]pyridine (B132010) ring system.

The presence of the methyl group at the 3-position of the pyridine ring in this compound is significant. When this compound is used not as the ketone component but as the precursor to the amino component (i.e., reacting 2-amino-3-methylpyridine (B33374) with a different α-bromoketone), the resulting product is an 8-methyl-substituted imidazo[1,2-a]pyridine. nih.govmdpi.com These substituted imidazo[1,2-a]pyridines are of high interest due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. amazonaws.combeilstein-journals.org Therefore, this compound serves as a crucial and tailored building block for accessing specific, functionally important heterocyclic scaffolds in modern drug discovery and organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(3-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-6-3-2-4-10-8(6)7(11)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKZMURKFNOBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629537
Record name 2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID40629537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220270-42-8
Record name 2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 1 3 Methylpyridin 2 Yl Ethanone

Direct α-Bromination of 1-(3-methylpyridin-2-yl)ethanone Precursors

The most direct and commonly employed method for the synthesis of 2-Bromo-1-(3-methylpyridin-2-yl)ethanone is the α-bromination of the corresponding ketone, 1-(3-methylpyridin-2-yl)ethanone (also known as 2-acetyl-3-methylpyridine). This transformation can be achieved through several protocols, each with its own set of advantages and mechanistic nuances.

Acid-Catalyzed Bromination Protocols and Mechanisms

Acid-catalyzed α-bromination of ketones is a classic and effective method that proceeds through an enol intermediate. masterorganicchemistry.com In the presence of an acid catalyst, the carbonyl oxygen of 1-(3-methylpyridin-2-yl)ethanone is protonated, which increases the acidity of the α-hydrogens. Subsequent deprotonation by a weak base (such as the solvent or the conjugate base of the acid catalyst) leads to the formation of a nucleophilic enol. masterorganicchemistry.com This enol then attacks a molecule of electrophilic bromine (Br₂), leading to the formation of the α-bromo ketone and regeneration of the acid catalyst. masterorganicchemistry.com

The general mechanism for the acid-catalyzed α-bromination of a ketone is as follows:

Protonation of the carbonyl oxygen.

Tautomerization to the enol form.

Nucleophilic attack of the enol on molecular bromine.

Deprotonation of the resulting oxonium ion to yield the α-bromo ketone.

Commonly used acids for this purpose include hydrobromic acid (HBr) and acetic acid. masterorganicchemistry.com The reaction is often carried out in a suitable solvent, and the product may be isolated as its hydrobromide salt, particularly when HBr is used in the reaction medium. orgsyn.orggoogle.com

Utilizing N-Bromosuccinimide (NBS) and Related Brominating Agents

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for α-bromination of carbonyl compounds. masterorganicchemistry.com It is often preferred over molecular bromine as it provides a low, constant concentration of Br₂ throughout the reaction, which can help to minimize side reactions such as polybromination. masterorganicchemistry.com The reaction with NBS can be initiated by a radical initiator (like AIBN) or by acid catalysis. masterorganicchemistry.comnih.gov In the context of α-bromination of ketones, the acid-catalyzed pathway is more common. organic-chemistry.org

The mechanism is believed to involve the in situ generation of Br₂ from the reaction of NBS with a trace amount of HBr, which is often present as an impurity or generated during the reaction. masterorganicchemistry.com This Br₂ then participates in the acid-catalyzed enol-based bromination as described previously. Alternatively, under certain conditions, a radical mechanism may be at play, especially with the use of a radical initiator or light. masterorganicchemistry.comnih.gov

Recent studies have shown the effectiveness of NBS in the bromination of various heterocyclic ketones, highlighting its utility in synthesizing compounds structurally related to the target molecule. nih.gov

Application of Molecular Bromine (Br₂) in Bromination Reactions

Molecular bromine (Br₂) is the most fundamental brominating agent for the α-bromination of ketones. nih.gov The reaction is typically carried out in a suitable solvent, such as acetic acid, chloroform, or diethyl ether. nih.govnih.gov As with other methods, the reaction is often acid-catalyzed to promote the formation of the enol intermediate, which is the active nucleophile. masterorganicchemistry.com

A typical procedure involves the dropwise addition of a solution of bromine to a solution of the ketone, often at a reduced temperature to control the reaction rate and minimize the formation of byproducts. nih.gov The reaction progress can be monitored by the disappearance of the characteristic reddish-brown color of bromine. Upon completion, the reaction mixture is typically worked up to neutralize any remaining acid and remove byproducts. The use of bromine in acetic acid is a common practice for the α-bromination of acetophenone (B1666503) derivatives. nih.gov

Optimization of Reaction Conditions: Solvent Effects and Temperature

The efficiency and selectivity of the α-bromination of 1-(3-methylpyridin-2-yl)ethanone are highly dependent on the reaction conditions. Key parameters to consider for optimization include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

Table 1: Influence of Reaction Conditions on α-Bromination of Ketones

ParameterEffect on ReactionTypical Conditions for Acetophenone Derivatives
Solvent Can influence the rate of enolization and the solubility of reagents. Polar protic solvents like acetic acid can also act as catalysts.Acetic acid, Chloroform, Diethyl ether, Ethanol (B145695) nih.govnih.govresearchgate.net
Temperature Higher temperatures generally increase the reaction rate but may also lead to the formation of undesired byproducts, such as polybrominated compounds. Lower temperatures can improve selectivity.0 °C to room temperature for addition of bromine, followed by stirring at room temperature or gentle heating. nih.govnih.gov
Catalyst Acid catalysts (e.g., HBr, H₂SO₄) are often used to accelerate the reaction by promoting enol formation.Catalytic amounts of HBr or using acetic acid as both solvent and catalyst. masterorganicchemistry.com
Brominating Agent The choice between Br₂ and NBS can affect selectivity and ease of handling. NBS is often favored for cleaner reactions.Br₂ or NBS (typically 1.0-1.2 equivalents). masterorganicchemistry.comnih.gov

For instance, a study on the α-bromination of acetophenone derivatives demonstrated that the reaction with pyridine (B92270) hydrobromide perbromide in acetic acid at 90 °C for 3 hours gave the highest yields. nih.gov While this specific reagent is different, the study highlights the importance of temperature and reaction time optimization.

Alternative Synthetic Pathways to this compound

While direct bromination of the ketone precursor is the most common route, alternative strategies can be envisioned, particularly those starting from the corresponding alcohol.

Approaches via Oxidative Bromination of Precursor Alcohols

An alternative approach to this compound involves the oxidative bromination of the precursor alcohol, 1-(3-methylpyridin-2-yl)ethanol (B6321743). This method combines the oxidation of the alcohol to a ketone and the subsequent α-bromination in a single pot or in a stepwise manner.

One potential method involves the use of an oxidizing agent in the presence of a bromide source. For example, systems like alkali metal bromides with an oxidant such as hydrogen peroxide in an acidic medium have been used for the oxidative bromination of aromatic compounds. researchgate.net Another possibility is the use of NBS, which can act as both an oxidizing agent for alcohols and a source of bromine for α-bromination. organic-chemistry.org The NBS-mediated oxidation of secondary alcohols to ketones followed by in situ α-bromination has been reported for other systems. organic-chemistry.org

Table 2: Potential Reagents for Oxidative Bromination of Alcohols

Reagent SystemDescription
H₂O₂ / HBrA "green" oxidizing system where hydrogen peroxide is the oxidant and HBr serves as both the bromide source and acid catalyst. researchgate.net
NBSCan act as a mild oxidizing agent for alcohols, and the generated succinimide (B58015) can be a proton shuttle. The in situ generated bromine can then effect α-bromination. organic-chemistry.org
Oxone® / NaBrA versatile oxidizing system that can generate electrophilic bromine from sodium bromide for subsequent reactions.

While specific examples for the oxidative bromination of 1-(3-methylpyridin-2-yl)ethanol to its corresponding α-bromo ketone are not extensively documented in the literature, the general principles of these reactions suggest their potential applicability.

One-Pot Syntheses from Related Substrates

One-pot synthesis, a strategy where reactants undergo successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, reduced waste, and simplified procedures. For the synthesis of α-bromoketones like this compound, one-pot methods often commence from precursors such as secondary alcohols or olefins. deepdyve.comresearchgate.net

A prominent one-pot strategy involves the oxidation of a secondary alcohol to an intermediate ketone, which is then brominated in situ. A notable green protocol utilizes the combination of ammonium (B1175870) bromide (NH₄Br) and Oxone (2KHSO₅·KHSO₄·K₂SO₄) for the conversion of secondary alcohols to α-bromoketones. deepdyve.comrsc.org This reaction proceeds through two consecutive steps within the same pot: the oxidation of the alcohol to the ketone, followed by an oxidative bromination of the newly formed ketone. deepdyve.comrsc.org This method is lauded for its use of inexpensive, stable, and non-toxic reagents. deepdyve.com

Another approach facilitates the one-pot synthesis of α-bromoketones directly from olefins. researchgate.net For instance, a method employing a bromide/bromate couple has been developed as a less hazardous alternative to using molecular bromine. researchgate.net While direct synthesis from olefins is often preferred due to the lower cost of starting materials compared to ketones, these methods highlight the versatility of one-pot reactions in accessing complex molecules from simple precursors. researchgate.net

Green Chemistry Principles in the Synthesis of α-Bromoketones

The synthesis of α-bromoketones has traditionally relied on reagents like molecular bromine, which poses significant hazards due to its toxicity, volatility, and corrosiveness. google.com The pursuit of green chemistry principles aims to mitigate these issues by developing safer, more environmentally benign, and efficient synthetic routes. Key areas of focus include the use of sustainable solvents, the development of catalytic systems, and the use of less hazardous reagents to improve atom economy and reduce waste. rsc.org The shift away from hazardous brominating agents towards systems that generate the brominating species in situ from safer bromide sources is a central theme in the green synthesis of these compounds. rsc.org

Exploration of Sustainable Solvent Systems (e.g., Ionic Liquids, Aqueous Media)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Sustainable solvents like ionic liquids (ILs) and water are increasingly explored as alternatives to volatile organic compounds (VOCs).

Ionic liquids are salts that are liquid at or near room temperature and are characterized by their negligible vapor pressure, high thermal stability, and tunable solvating power. researchgate.netisca.me These properties make them attractive as recyclable reaction media. researchgate.net Research has shown that ketones can be smoothly converted to α-bromoketones using N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid in ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆). scirp.org A significant advantage of this system is the ability to recover and reuse the ionic liquid multiple times without a significant drop in product yield, as demonstrated in the bromination of acetophenone. scirp.org

Table 1: Recyclability of [bmim]PF₆ in the Synthesis of α-Bromoacetophenone This table illustrates the reusability of the ionic liquid solvent over multiple reaction cycles.

Recycle NumberYield (%)
195
294
392
493
591

Aqueous media also represents a sustainable solvent choice. The oxidative halogenation of alkynes to α,α-dihalo ketones has been successfully achieved in water using N-halosuccinimides, demonstrating the potential of water as a medium for related transformations. organic-chemistry.org

Catalytic and Reusable Reagent Systems

Developing catalytic and reusable reagent systems is a cornerstone of green chemistry, aiming to minimize waste and enhance efficiency. Several such systems have been applied to the synthesis of α-bromoketones.

One effective system employs hydrogen bromide (HBr) as the bromide source and dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant. rsc.org This approach is notable for its high bromide-atom economy and the use of inexpensive and readily available reagents. It provides an efficient and simple route to α-bromoketones from their corresponding ketones. rsc.org

Photocatalysis using visible light offers a clean and sustainable energy source for chemical reactions. A method for synthesizing α-bromoaromatic ketones from aromatic epoxides utilizes a photocatalyst, such as terpyridyl ruthenium chloride, with carbon tetrabromide or a metal bromide as the bromine source. google.com This reaction proceeds under mild, room-temperature conditions, and the catalyst can be used in small amounts and potentially recycled. google.com

Hypervalent iodine reagents have also been employed catalytically for the synthesis of α-bromoketones. nih.gov For example, [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) can be used in catalytic amounts along with a stoichiometric oxidant like m-chloroperoxybenzoic acid (m-CPBA) to convert bromoalkenes into α-bromoketones. nih.gov Furthermore, polymer-supported reagents, such as poly{[4-(hydroxy)(tosyloxy)iodo]styrene}, have been developed for the halogenation of alkynes and offer the significant advantage of being recoverable and reusable. organic-chemistry.org

Table 2: Comparison of Selected Catalytic Systems for α-Bromoketone Synthesis This table summarizes various green catalytic approaches for the synthesis of α-bromoketones.

SystemKey FeaturesSubstrate ExampleSource
NH₄Br / OxoneInexpensive, non-toxic reagents; one-pot from secondary alcohols.1-Phenylethanol deepdyve.comrsc.org
DMSO / HBrHigh atom economy; mild oxidant.Acetophenone rsc.org
Visible Light / Ru(terpy)Cl₃Uses light energy; mild conditions; catalyst is reusable.Aromatic Epoxides google.com
Catalytic HTIB / m-CPBAMetal-free oxidation; catalytic use of hypervalent iodine.Bromoalkenes nih.gov
Polymer-supported ReagentReagent is recoverable and reusable.Alkynes organic-chemistry.org

Mechanistic Investigations of Bromination Reactions Leading to 2 Bromo 1 3 Methylpyridin 2 Yl Ethanone

Role of Enol/Enolate Intermediates in α-Halogenation Mechanisms

The α-halogenation of carbonyl compounds, including the bromination of 1-(3-methylpyridin-2-yl)ethanone, does not proceed by a direct attack on the α-carbon. Instead, the reaction is contingent upon the formation of a more nucleophilic intermediate: an enol or an enolate. libretexts.orglibretexts.orgchemistrysteps.com The specific intermediate depends on the reaction conditions, primarily whether the medium is acidic or basic.

Under acidic conditions, the reaction proceeds through an enol intermediate . The mechanism involves two key stages:

Electrophilic Attack : The resulting enol is a nucleophile due to the electron-rich C=C double bond. It readily attacks an electrophilic bromine molecule (Br₂). The π electrons of the enol's double bond attack one bromine atom, displacing a bromide ion. A subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final product, 2-Bromo-1-(3-methylpyridin-2-yl)ethanone. libretexts.orgyoutube.com

Under basic conditions, the reaction occurs via an enolate intermediate .

Enolate Formation : A base removes an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate anion. chemistrysteps.commasterorganicchemistry.com The negative charge is delocalized between the α-carbon and the oxygen atom. ucsb.edu

Nucleophilic Attack : The enolate, being a potent nucleophile, then attacks a molecule of bromine in an S_N2-type reaction to form the α-brominated product. libretexts.org

It is important to note that base-promoted halogenation can be difficult to control. The introduction of an electron-withdrawing bromine atom increases the acidity of the remaining α-hydrogens, making the monobrominated product more reactive than the starting material. chemistrysteps.comlibretexts.org This often leads to polyhalogenation. Therefore, for the selective synthesis of a monobrominated product like this compound, acidic conditions are generally preferred. youtube.com

ConditionKey IntermediateRole of IntermediateKey Features
Acidic EnolNucleophilic attack on Br₂Rate-determining enol formation; allows for controlled monohalogenation. libretexts.orgyoutube.com
Basic EnolateNucleophilic attack on Br₂Fast enolate formation; product is often more reactive than starting material, leading to polyhalogenation. chemistrysteps.comlibretexts.org

Detailed Kinetic Studies and Rate-Determining Steps

Kinetic investigations of α-halogenation of ketones in acidic media have provided profound evidence for the proposed mechanism involving an enol intermediate. libretexts.orglibretexts.org For the acid-catalyzed bromination of ketones like 1-(3-methylpyridin-2-yl)ethanone, the reaction rate is observed to be first-order with respect to the ketone and first-order with respect to the acid catalyst, but, remarkably, it is zero-order with respect to the halogen (bromine). libretexts.orgopenstax.orglibretexts.org

The experimentally determined rate law is expressed as: Rate = k[Ketone][H⁺] libretexts.orglibretexts.orgopenstax.org

Further evidence supporting this mechanism comes from deuterium (B1214612) exchange studies. When a ketone is treated with an acid catalyst in the presence of heavy water (D₂O), the α-hydrogens are exchanged for deuterium atoms. The rate of this deuterium exchange is found to be identical to the rate of halogenation under the same conditions. openstax.orglibretexts.org This strongly suggests that both reactions proceed through a common, rate-determining step, which is the formation of the enol intermediate. libretexts.orgopenstax.org

Summary of Kinetic Findings for Acid-Catalyzed Bromination:

Kinetic Parameter Observation Mechanistic Implication
Order in Ketone First Ketone is involved in the rate-determining step.
Order in Acid (H⁺) First The reaction is acid-catalyzed; protonation is key to the rate-determining step. libretexts.org
Order in Halogen (Br₂) Zero Halogen is not involved in the rate-determining step; it reacts in a fast subsequent step. openstax.orglibretexts.org
Rate-Determining Step Formation of the enol intermediate The conversion of the keto form to the enol form is the bottleneck of the reaction. libretexts.orgnih.gov

| Isotope Exchange | Rate of halogenation = Rate of deuterium exchange | Both reactions share a common intermediate formed in the slow step (the enol). openstax.org |

Impact of Substituent Effects on Reaction Pathways

The structure of the substrate, 1-(3-methylpyridin-2-yl)ethanone, contains two key substituents whose electronic effects influence the bromination pathway: the pyridine (B92270) ring and the methyl group on the ring. These substituents affect the rate of enol formation and the stability of the intermediates.

The pyridine ring, with its electronegative nitrogen atom, generally acts as an electron-withdrawing group through an inductive effect. libretexts.org This deactivates the aromatic ring toward electrophilic substitution but, in the context of α-bromination, it influences the acidity of the α-protons of the acetyl group. The electron-withdrawing nature of the pyridinyl group increases the acidity of these protons, which can facilitate their removal during enol or enolate formation. nih.gov

Conversely, the methyl group at the 3-position of the pyridine ring is an electron-donating group (EDG) via induction and hyperconjugation. libretexts.org Electron-donating groups generally decrease the acidity of adjacent protons. In this specific molecule, the methyl group's electron-donating effect partially counteracts the electron-withdrawing effect of the pyridine ring system.

Furthermore, substituents can influence the regioselectivity of halogenation if there are multiple, non-equivalent α-carbons. In the case of 1-(3-methylpyridin-2-yl)ethanone, the acetyl group (-COCH₃) has only one α-carbon with protons, so regioselectivity is not an issue. However, in other ketones, bromination under acidic conditions typically occurs at the more substituted α-carbon, as this proceeds through the more stable, more substituted enol intermediate. youtube.comopenstax.org

Substituent on KetoneElectronic EffectImpact on α-Proton AcidityExpected Effect on Enolization Rate
Pyridin-2-yl group Electron-withdrawing (Inductive)IncreaseAccelerate nih.gov
3-Methyl group (on ring) Electron-donating (Inductive)DecreaseDecelerate nih.gov
Bromine (in product) Electron-withdrawing (Inductive)IncreaseN/A (influences subsequent reactions) libretexts.org

Computational Mechanistic Analysis of the Bromination Process

While specific computational studies on the bromination of 1-(3-methylpyridin-2-yl)ethanone are not widely published, Density Functional Theory (DFT) and other ab initio calculations are powerful tools used to analyze analogous reaction mechanisms. nih.govrsc.org Such computational analyses provide detailed insight into the energetics and geometries of transition states and intermediates along the reaction pathway, complementing experimental findings.

A computational study of the α-bromination of 1-(3-methylpyridin-2-yl)ethanone would typically involve:

Mapping the Potential Energy Surface : Calculating the relative energies of the reactant (ketone and Br₂), the enol intermediate, the transition state for enol formation, the transition state for the enol's attack on bromine, and the final product. This map helps to identify the lowest energy pathway and confirms that enol formation is the step with the highest activation energy (the rate-determining step). rsc.org

Transition State Analysis : The geometry of the transition states can be optimized to understand the bonding changes during the key steps. For instance, calculations can model the transition state for the enol's nucleophilic attack on the Br₂ molecule, showing the simultaneous breaking of the Br-Br bond and formation of the C-Br bond. rsc.org

Analysis of Substituent Effects : Computational methods can quantify the electronic impact of the 3-methyl and pyridinyl groups. By calculating atomic charges and molecular orbital energies, these studies can explain how these substituents stabilize or destabilize the enol intermediate and the associated transition states, thereby affecting the reaction rate. nih.gov For example, calculations can show how the electron-withdrawing pyridine ring lowers the energy of the transition state for deprotonation at the α-carbon.

DFT calculations on similar systems, like halogen atom transfer reactions, have been used to predict energy barriers and reaction feasibility, showing good agreement with experimental data. rsc.org Applying these methods to the bromination of 1-(3-methylpyridin-2-yl)ethanone would provide a quantitative understanding of the mechanism, validating the principles derived from kinetic and substituent effect studies.

Reactivity and Synthetic Transformations of 2 Bromo 1 3 Methylpyridin 2 Yl Ethanone

Nucleophilic Substitution Reactions at the α-Carbon

The most prominent feature of 2-Bromo-1-(3-methylpyridin-2-yl)ethanone is the α-haloketone moiety. The bromine atom is an excellent leaving group, and its position alpha to the electron-withdrawing carbonyl group activates the adjacent carbon for nucleophilic substitution reactions (S_N2). This allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds.

The reaction of this compound with various nitrogen-based nucleophiles is a cornerstone of its synthetic utility, particularly for constructing nitrogen-containing heterocyclic scaffolds. A primary application is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant interest in medicinal chemistry.

The general mechanism involves an initial S_N2 attack by the nucleophilic nitrogen of an amine on the α-carbon, displacing the bromide ion. In the case of 2-aminopyridine (B139424) derivatives, the more nucleophilic endocyclic pyridine (B92270) nitrogen typically initiates the attack. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic imidazo[1,2-a]pyridine (B132010) ring system.

Table 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives This table presents a representative, generalized reaction based on established synthetic routes for similar α-haloketones.

Nitrogen NucleophileReaction ConditionsProductReaction Type
2-AminopyridineReflux in ethanol (B145695) or DMF, often with a non-nucleophilic base like NaHCO₃8-methylimidazo[1,2-a]pyridin-9-yl)(phenyl)methanone skeletonCyclocondensation (Tschitschibabin reaction)
Substituted 2-AminopyridinesSimilar to above; conditions may vary based on substituent electronicsSubstituted 8-methylimidazo[1,2-a]pyridinesCyclocondensation
Primary/Secondary AminesAprotic solvent (e.g., THF, CH₃CN), room temperature or gentle heating2-Amino-1-(3-methylpyridin-2-yl)ethanone derivativesS_N2 Substitution

The reaction with sulfur-based nucleophiles provides a direct route to sulfur-containing heterocycles. The most notable example is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide, commonly thiourea (B124793), to form a thiazole ring.

The mechanism begins with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of this compound, displacing the bromide ion to form an isothiouronium salt intermediate. This is followed by an intramolecular cyclization via the attack of the nitrogen on the carbonyl carbon, and subsequent dehydration to afford the 2-aminothiazole (B372263) product. This reaction is highly efficient and a fundamental method for constructing the thiazole core.

Table 2: Hantzsch Thiazole Synthesis This table illustrates the classic Hantzsch synthesis as applied to the subject compound.

Sulfur NucleophileReaction ConditionsProductReaction Type
ThioureaReflux in ethanol2-Amino-4-(3-methylpyridin-2-yl)thiazoleHantzsch Thiazole Synthesis
Potassium ThiocyanateAlcoholic solvent, reflux2-Imino-4-(3-methylpyridin-2-yl)thiazolidin-4-one skeletonCyclocondensation

Oxygen-based nucleophiles, such as alkoxides or carboxylates, can readily displace the bromide ion at the α-position through an S_N2 mechanism. Reaction with a sodium alkoxide (NaOR) leads to the formation of an α-alkoxy ketone, a type of ether. Similarly, reaction with a carboxylate salt, such as sodium acetate (B1210297), results in the formation of an α-acyloxy ketone, which is an ester derivative. These reactions are typically carried out in a polar aprotic solvent to facilitate the S_N2 pathway.

Table 3: Reactions with Oxygen-Based Nucleophiles This table shows expected products from standard S_N2 reactions.

Oxygen NucleophileTypical ReagentProductReaction Type
AlkoxideSodium methoxide (B1231860) (NaOCH₃)2-Methoxy-1-(3-methylpyridin-2-yl)ethanoneWilliamson-type Ether Synthesis
CarboxylateSodium acetate (CH₃COONa)2-Oxo-2-(3-methylpyridin-2-yl)ethyl acetateEsterification (S_N2)

The formation of a new carbon-carbon bond at the α-position can be achieved using various carbon-based nucleophiles. For example, enolates derived from β-dicarbonyl compounds (like diethyl malonate or ethyl acetoacetate) can act as soft nucleophiles, attacking the α-carbon to displace the bromide. This reaction, often performed in the presence of a non-nucleophilic base like sodium ethoxide, is a powerful tool for carbon chain extension and the synthesis of more complex keto-ester systems.

Reduction Chemistry of the Carbonyl Moiety in this compound

The carbonyl group of this compound can be selectively reduced to a secondary alcohol. This transformation requires a mild reducing agent that does not affect the carbon-bromine bond. Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this purpose. chemguide.co.ukyoutube.com

The reaction is a nucleophilic addition to the carbonyl group. The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. chemguide.co.uk A subsequent workup step, typically with water or a mild acid, protonates the alkoxide to yield the final alcohol product, 2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-ol. This bromohydrin is a versatile intermediate for further synthetic transformations.

Table 4: Selective Carbonyl Reduction

ReagentTypical SolventProductReaction Type
Sodium Borohydride (NaBH₄)Methanol or Ethanol2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-olNucleophilic Addition (Reduction)

Elimination Reactions for the Synthesis of α,β-Unsaturated Carbonyl Compounds

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction (E2 mechanism) to produce an α,β-unsaturated ketone. In this process, the base abstracts a proton from the methyl group alpha to the carbonyl, while the bromide ion is simultaneously eliminated.

To favor elimination over the competing S_N2 substitution, a sterically hindered base such as potassium tert-butoxide or triethylamine (B128534) is often employed. The resulting product is 1-(3-methylpyridin-2-yl)ethenone, a conjugated system that can serve as a Michael acceptor for further synthetic elaborations.

Table of Mentioned Compounds

Compound Name
This compound
Imidazo[1,2-a]pyridines
2-Aminopyridine
Sodium bicarbonate
2-Amino-1-(3-methylpyridin-2-yl)ethanone
Tetrahydrofuran
Acetonitrile
Thiazole
Thiourea
2-Amino-4-(3-methylpyridin-2-yl)thiazole
Potassium Thiocyanate
Sodium methoxide
2-Methoxy-1-(3-methylpyridin-2-yl)ethanone
Sodium acetate
2-Oxo-2-(3-methylpyridin-2-yl)ethyl acetate
Diethyl malonate
Ethyl acetoacetate
Sodium ethoxide
Sodium borohydride
2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-ol
Potassium tert-butoxide
Triethylamine

Dehydrobromination Pathways and Conditions

Dehydrobromination is a principal elimination reaction for alkyl halides like this compound, leading to the formation of alkenes. mgscience.ac.in This transformation typically proceeds through one of two primary mechanisms: the E1 (unimolecular) or E2 (bimolecular) pathway. mgscience.ac.in

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the bromine, simultaneously with the departure of the bromide ion, forming a double bond. ksu.edu.sa This pathway is favored by the use of strong, non-hindered bases and is a second-order reaction, with the rate depending on the concentration of both the substrate and the base. mgscience.ac.inksu.edu.sa

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group (bromide) to form a carbocation intermediate. mgscience.ac.in In a subsequent fast step, a weak base removes a β-proton, yielding the alkene. ksu.edu.sa This pathway is more common for tertiary alkyl halides and is favored by polar protic solvents and weaker bases. mgscience.ac.in

For this compound, treatment with a strong base like potassium tert-butoxide would likely favor the E2 pathway. The choice of base and reaction conditions can influence the regioselectivity of the elimination, dictating which of the possible alkene products is formed, in accordance with Zaitsev's or Hofmann's rule. Zaitsev's rule predicts the formation of the more substituted (and thus more stable) alkene, while Hofmann elimination, favored by sterically bulky bases, yields the less substituted alkene.

Stereochemical Outcomes of Elimination Reactions

The stereochemistry of elimination reactions is highly dependent on the reaction mechanism. slideshare.net

E1 Reactions : These reactions are generally not stereospecific. The carbocation intermediate formed in the first step is planar, allowing the base to remove a proton from either face, which can lead to a mixture of E and Z isomers. libretexts.org The product distribution often favors the more thermodynamically stable trans (E) isomer. slideshare.netlibretexts.org

E2 Reactions : These reactions are stereospecific and require a specific spatial arrangement of the departing proton and leaving group. The reaction proceeds most efficiently through an anti-periplanar conformation, where the hydrogen and the bromine are in the same plane but on opposite sides of the C-C bond. ksu.edu.salibretexts.org This alignment allows for optimal orbital overlap in the transition state as the π bond forms. ksu.edu.sa Therefore, the stereochemistry of the starting material directly dictates the stereochemistry of the resulting alkene. libretexts.org If the substrate can only adopt one anti-periplanar conformation, a single stereoisomeric product will be formed.

Cyclization Reactions and Construction of Heterocyclic Systems Utilizing this compound

The electrophilic nature of the α-carbon and the presence of a good leaving group make this compound an excellent substrate for synthesizing a wide array of heterocyclic compounds through cyclization reactions.

Synthesis of Fused Pyridine Derivatives

This compound is a valuable reagent for constructing fused pyridine systems, which are common scaffolds in medicinal chemistry. naturalspublishing.comnanobioletters.com A prominent example is the synthesis of imidazo[1,2-a]pyridines. This reaction, a variation of the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. nanobioletters.com In this context, this compound can react with various substituted 2-aminopyridines to yield highly functionalized imidazo[1,2-a]pyridine derivatives. nanobioletters.com The reaction typically proceeds by initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration. nanobioletters.com

Similarly, it can be used to synthesize other fused systems like pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines through reactions with appropriately substituted aminopyridines or hydrazinopyridines. nih.govnih.gov

Fused HeterocycleReactantsGeneral Conditions
Imidazo[1,2-a]pyridinesThis compound, 2-AminopyridineReflux in a solvent like ethanol, often with a catalyst. nanobioletters.com
Pyrazolo[3,4-b]pyridinesDerivative of this compound, HydrazinopyridineReaction with reagents like acetic acid or phenylisothiocyanate. nih.govnih.gov

Formation of Imidazoles, Thiazoles, and Other N-Heterocycles

The versatility of this compound extends to the synthesis of five-membered nitrogen-containing heterocycles.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classic and efficient method for forming a thiazole ring. organic-chemistry.org It involves the condensation reaction between an α-haloketone and a thioamide. organic-chemistry.orgresearchgate.net Reacting this compound with thiourea or a substituted thioamide in a solvent like ethanol would lead to the formation of 2-amino- or 2-substituted-thiazoles bearing a 3-methylpyridin-2-yl group at position 4. organic-chemistry.orgnih.gov

Imidazole (B134444) Synthesis: Imidazoles can be synthesized from α-haloketones through several routes. rsc.org One common method is the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. A more direct approach involves the reaction of the α-haloketone with an amidine. The reaction of this compound with a suitable amidine would yield a substituted imidazole. These imidazole derivatives are precursors to more complex fused systems like imidazo[2,1-b] nih.govmdpi.comthiadiazoles. nih.gov

HeterocycleKey ReagentsReaction Name/Type
ThiazolesThioamide (e.g., Thiourea)Hantzsch Thiazole Synthesis organic-chemistry.orgresearchgate.net
ImidazolesAmidineCyclocondensation rsc.orgresearchgate.net
Imidazo[2,1-b] nih.govmdpi.comthiadiazolesPrecursor from imidazoleMulti-step synthesis nih.gov

Construction of S- and O-Containing Heterocycles

Beyond thiazoles, this compound can be used to construct other sulfur and oxygen-containing heterocyclic systems.

S-Containing Heterocycles: The reaction of α-haloketones with various sulfur nucleophiles opens pathways to numerous S-heterocycles. organic-chemistry.org For instance, reacting this compound with o-aminothiophenol can lead to the synthesis of 1,4-benzothiazine derivatives. nih.gov It can also be a precursor for thieno[2,3-b]pyridines, which are synthesized through intramolecular cyclization of appropriately substituted pyridine thioethers derived from the starting α-haloketone. mdpi.comresearchgate.net

O-Containing Heterocycles: While less common, pathways to oxygen-containing heterocycles can be envisaged. For example, the reaction of this compound with a phenol (B47542) or a β-ketoester under basic conditions (Fischer indole (B1671886) synthesis analogue or Feist-Benary furan (B31954) synthesis) could potentially yield substituted benzofurans or furans, respectively. The initial step is typically a nucleophilic substitution of the bromide, followed by an intramolecular cyclization/condensation.

Advanced C-C Bond Forming Transformations via this compound Derivatives

Modern organic chemistry often utilizes palladium-catalyzed cross-coupling reactions for sophisticated C-C bond formation. While the bromoacetyl group is typically used for substitution and cyclization, derivatives of this compound that contain an additional halogen on the pyridine ring can undergo such transformations.

For instance, a derivative such as 2-Bromo-1-(5-bromo-3-methylpyridin-2-yl)ethanone could be selectively engaged in a Suzuki cross-coupling reaction. mdpi.com By reacting this di-bromo compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄), a C-C bond can be formed at the 5-position of the pyridine ring. mdpi.com This strategy allows for the introduction of diverse aryl or heteroaryl substituents onto the pyridine core, significantly increasing molecular complexity. The bromoacetyl moiety can remain intact for subsequent transformations into heterocyclic systems, demonstrating the compound's utility in multi-step, convergent synthetic strategies. mdpi.com

Spectroscopic and Structural Characterization of 2 Bromo 1 3 Methylpyridin 2 Yl Ethanone and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. For α-haloketones like 2-Bromo-1-(3-methylpyridin-2-yl)ethanone and its derivatives, the carbonyl (C=O) stretching frequency is a key diagnostic feature.

Detailed vibrational data for the specific molecule this compound is not extensively documented in the provided search results. However, analysis of related compounds offers valuable comparative data. For instance, in the derivative 2-bromo-1-(m-tolyl)ethanone , the FT-IR spectrum shows characteristic peaks at 2957, 1732, 1323, 1157, 739, and 701 cm⁻¹. rsc.org Another derivative, 2,2-dibromo-1-(m-tolyl)ethanone , exhibits IR bands at 3067, 2977, 1672, 1325, 1031, and 842 cm⁻¹. rsc.org The carbonyl group (C=O) stretching vibration is typically strong and appears in the range of 1660-1732 cm⁻¹ for these types of compounds. rsc.orgresearchgate.net

The FT-IR spectrum of 2-bromo-1-phenylethanone , a closely related analogue, has been thoroughly evaluated and is available in the Coblentz Society's reference spectra collection. nist.gov These reference spectra, often measured on dispersive instruments, provide a basis for comparison with modern FTIR data. nist.gov

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For example, in the FT-Raman spectrum of a dimer of (2-methylphenoxy)acetic acid, a medium intensity band for the carbonyl group was observed at 1664 cm⁻¹. researchgate.net Similar analyses of pyridine-containing compounds show carbon-carbon stretching vibrations for the pyridine (B92270) ring in the range of 1567-1590 cm⁻¹. researchgate.net

Table 1: Selected FT-IR Peak Assignments for Derivatives

Compound C=O Stretch (cm⁻¹) Other Notable Peaks (cm⁻¹) Source
2-bromo-1-(m-tolyl)ethanone 1732 2957, 1323, 1157, 739, 701 rsc.org
2,2-dibromo-1-(m-tolyl)ethanone 1672 3067, 2977, 1325, 1031, 842 rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

While specific NMR data for this compound is not available in the search results, extensive data exists for its derivatives, which allows for predictable assignments for the target compound. The key signals to consider would be those for the pyridine ring protons, the methyl group protons, and the methylene (B1212753) protons adjacent to the bromine atom and the carbonyl group.

For example, in 2-bromo-1-(m-tolyl)ethanone , the ¹H NMR spectrum (in CDCl₃) shows the methylene protons (CH₂) as a singlet at 4.46 ppm, the aromatic protons as a multiplet between 7.36-7.80 ppm, and the methyl protons (CH₃) as a singlet at 2.43 ppm. rsc.org The ¹³C NMR spectrum of this compound shows the carbonyl carbon at 191.4 ppm, the methylene carbon at 31.1 ppm, and the methyl carbon at 21.3 ppm. rsc.org

The position of substituents on the aromatic or heteroaromatic ring significantly influences the chemical shifts. For instance, the ¹H NMR data for various isomers and substituted derivatives like 2-bromo-1-(p-tolyl)ethanone and 2-bromo-1-(4-chlorophenyl)ethanone show distinct patterns for their aromatic protons, which are crucial for confirming isomeric purity and structure. rsc.org

Table 2: Representative ¹H and ¹³C NMR Data for Derivatives (in CDCl₃)

Compound ¹H NMR (ppm) ¹³C NMR (ppm) Source
2-bromo-1-(p-tolyl)ethanone 7.89 (d, 2H), 7.30 (d, 2H), 4.45 (s, 2H, CH₂), 2.44 (s, 3H, CH₃) 190.3 (C=O), 145.0, 131.4, 129.5, 129.0, 31.0 (CH₂), 21.8 (CH₃) rsc.org
2-bromo-1-(m-tolyl)ethanone 7.80–7.77 (m, 2H), 7.44–7.36 (m, 2H), 4.46 (s, 2H, CH₂), 2.43 (s, 3H, CH₃) 191.4 (C=O), 138.7, 134.7, 133.9, 129.3, 128.7, 126.1, 31.1 (CH₂), 21.3 (CH₃) rsc.org
2-bromo-1-(4-chlorophenyl)ethanone 7.94 (d, 2H), 7.48 (d, 2H), 4.42 (s, 2H, CH₂) 190.2 (C=O), 140.5, 132.2, 130.3, 129.2, 30.4 (CH₂) rsc.org
2-bromo-1-(naphthalen-2-yl)ethanone 8.52 (s, 1H), 8.05–7.89 (m, 4H), 7.67–7.57 (m, 2H), 4.60 (s, 2H, CH₂) 191.3 (C=O), 135.9, 132.3, 131.2, 131.0, 129.7, 129.0, 128.8, 127.8, 127.0, 124.1, 31.0 (CH₂) rsc.org

Mass Spectrometry Techniques: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For 2-bromo-1-phenylethanone , the molecular weight is 199.045 g/mol , corresponding to the formula C₈H₇BrO. nist.gov The presence of bromine is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.

Fragmentation analysis under electron ionization (EI) for compounds like 2-bromo-1-phenylethanone typically involves the cleavage of the C-Br bond and the C-C bond between the carbonyl group and the methylene group. This leads to the formation of characteristic fragment ions that help to confirm the structure.

Table 3: Molecular Weight and Formula of Selected Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Source
2-Bromo-1-phenylethanone C₈H₇BrO 199.045 nist.gov
2-Bromo-1-(pyridin-2-yl)ethanone C₇H₆BrNO 200.03 nih.gov
2-Bromo-1-(6-methylpyridin-2-yl)ethanone C₈H₈BrNO 214.06 nih.gov
2-Bromo-1-(1-naphthyl)ethanone C₁₂H₉BrO 249.10 sigmaaldrich.com
2-Bromo-1-(3-nitrophenyl)ethanone C₈H₆BrNO₃ 244.05 nih.gov

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional molecular structure in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound was not found, the structure of its derivative, 2-Bromo-1-(3-nitrophenyl)ethanone , has been reported. nih.govnih.gov This compound crystallizes in the triclinic space group P-1 with two molecules (A and B) in the asymmetric unit. nih.govnih.gov The nitro and ethanone (B97240) groups lie nearly coplanar with the benzene (B151609) ring. nih.govnih.gov The crystal structure is stabilized by an extensive network of weak C-H···O hydrogen bonds, π–π stacking interactions (with centroid-centroid distances of 3.710 Å and 3.677 Å), and short Br···O intermolecular contacts. nih.govnih.gov These interactions create a three-dimensional supramolecular network. nih.govnih.gov

Analysis of such crystal structures provides invaluable data on how these molecules arrange themselves in the solid state, which is influenced by subtle electronic and steric factors.

Table 4: Crystallographic Data for 2-Bromo-1-(3-nitrophenyl)ethanone

Parameter Value Source
Formula C₈H₆BrNO₃ nih.gov
Molar Mass 244.05 g/mol nih.gov
Crystal System Triclinic nih.gov
Space Group P-1 nih.gov
a (Å) 8.8259 nih.gov
b (Å) 8.8651 nih.gov
c (Å) 11.6775 nih.gov
α (°) 74.691 nih.gov
β (°) 75.174 nih.gov
γ (°) 78.681 nih.gov
Volume (ų) 843.76 nih.gov
Z 4 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from a bonding or non-bonding orbital to an anti-bonding orbital (e.g., n→π* and π→π* transitions).

Specific UV-Vis data for this compound is not present in the provided results. However, the analysis of related structures provides a framework for understanding its likely electronic absorption properties. The UV-Vis spectrum of a compound is dominated by its chromophores. In this case, the key chromophores are the 3-methylpyridine (B133936) ring and the α-bromoketone moiety.

For instance, a study on a derivative containing piperonal (B3395001) and pyridine rings, (E)-N'-(benzo[d] rsc.orgnist.govdioxol-5-ylmethylene)-4-methylpicolinohydrazide (BDMNH), shows an absorption peak at 376 nm, which is attributed to a π→π* transition. researchgate.net The presence of the pyridine ring and the carbonyl group in the title compound suggests that it would also exhibit characteristic π→π* and potentially n→π* transitions. The exact wavelength (λ_max) and intensity of these absorptions would be influenced by the substitution pattern and the solvent used for the analysis.

Computational Chemistry and Theoretical Investigations of 2 Bromo 1 3 Methylpyridin 2 Yl Ethanone

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized geometry and electronic properties of 2-Bromo-1-(3-methylpyridin-2-yl)ethanone. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G), can predict bond lengths, bond angles, and dihedral angles with high accuracy. scielo.br

For this compound, the geometry is primarily defined by the pyridine (B92270) ring substituted with a methyl group at the 3-position and a bromoacetyl group at the 2-position. The presence of the electron-donating methyl group and the electron-withdrawing bromoacetyl group influences the geometry of the pyridine ring. The planarity of the system, particularly the orientation of the bromoacetyl group relative to the pyridine ring, is a key aspect of its structure. DFT calculations for related 2-acetylpyridine (B122185) derivatives have shown that the atoms of the acetyl group are nearly co-planar with the pyridine ring. scielo.br A similar planarity would be expected for this compound, although some puckering might occur due to steric hindrance between the bromine atom and the methyl group.

The electronic structure is also significantly affected by the substituents. The nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group are regions of high electron density, while the carbon atom of the carbonyl group and the carbon atom bonded to the bromine are electrophilic centers. DFT calculations can quantify these effects through the analysis of Mulliken charges and the distribution of electron density. scielo.br

Below is a table of predicted geometrical parameters for a related 2-acetylpyridine derivative, which can serve as a reference for understanding the structure of this compound.

ParameterBond Length (Å) / Bond Angle (°)
C-C (pyridine ring)~1.39
C-N (pyridine ring)~1.34
C-C (ring-acetyl)~1.50
C=O (acetyl)~1.22
C-C-N (in ring)~123°
C-C-C (in ring)~118°
N-C-C (in ring)~117°
C-C=O (acetyl)~120°

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the chemical stability and reactivity of a molecule. A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyridine ring, which is rich in π-electrons, and potentially on the bromine atom with its lone pairs. The electron-donating methyl group at the 3-position would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO is likely to be centered on the bromoacetyl group, specifically on the antibonding π* orbital of the carbonyl group and the σ* orbital of the C-Br bond. The electron-withdrawing nature of the bromoacetyl group lowers the energy of the LUMO, making the molecule a good electrophile.

The HOMO-LUMO gap for 2-acetylpyridine has been calculated to be around 0.176 eV. scielo.br For this compound, this gap is expected to be different due to the influence of the bromine atom and the methyl group. The bromine atom, being highly electronegative, would further lower the LUMO energy, likely resulting in a smaller HOMO-LUMO gap and thus higher reactivity compared to 2-acetylpyridine.

The following table shows calculated electronic properties for a derivative of 2-acetylpyridine, providing a comparative basis for the target molecule.

PropertyValue (eV)
HOMO EnergyVaries with derivative
LUMO EnergyVaries with derivative
Energy Gap (ΔE)~0.165 - 0.183 scielo.br

Molecular Electrostatic Potential (MESP) Surface Analysis for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-deficient and prone to nucleophilic attack.

In this compound, the MESP analysis is expected to reveal several key features:

Nucleophilic Sites: The most negative potential is anticipated to be located around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, due to their lone pairs of electrons. These sites are the primary targets for protonation and attack by electrophiles. The π-system of the pyridine ring also contributes to the negative potential above and below the ring plane.

Electrophilic Sites: The most positive potential is expected to be found around the hydrogen atoms attached to the pyridine ring and the methyl group. More importantly, the carbon atom of the carbonyl group and the carbon atom attached to the bromine atom are significant electrophilic centers. The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. The carbon atom bonded to bromine is also electrophilic due to the C-Br bond's polarization and the "σ-hole" on the bromine atom, making it a site for nucleophilic substitution. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of the reactivity and stability of a molecule. These indices are calculated from the energies of the HOMO and LUMO and include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ), where μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

For this compound, these descriptors would quantify the reactivity trends discussed in the FMO analysis. The presence of the electron-withdrawing bromoacetyl group is expected to result in a relatively high electronegativity and electrophilicity index, confirming its nature as a good electrophile.

A table of these descriptors calculated for a 2-acetylpyridine derivative illustrates the typical values obtained.

DescriptorFormulaTypical Value Range
Electronegativity (χ)- (E_HOMO + E_LUMO) / 2Varies
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Varies
Chemical Softness (S)1 / ηVaries
Electrophilicity Index (ω)μ² / (2η)Varies

Conformational Analysis and Intramolecular Interactions

The conformational flexibility of this compound arises from the rotation around the single bonds, primarily the C-C bond connecting the pyridine ring to the carbonyl group and the C-C bond of the bromoacetyl moiety. The relative orientation of the bromoacetyl group with respect to the pyridine ring can significantly impact the molecule's energy and reactivity.

A potential energy surface scan can be performed using DFT to identify the most stable conformers. researchgate.net It is likely that the most stable conformation will have the carbonyl group oriented in a way that minimizes steric repulsion with the methyl group at the 3-position of the pyridine ring. There might be a preference for a co-planar arrangement of the pyridine ring and the acetyl group to maximize π-conjugation, but this could be counteracted by steric hindrance.

Intramolecular interactions can also play a role in stabilizing certain conformations. A weak intramolecular hydrogen bond could potentially form between the nitrogen of the pyridine ring and one of the hydrogens of the bromoacetyl group, or between the carbonyl oxygen and a hydrogen on the methyl group, although these are likely to be weak interactions. More significant will be the steric and electrostatic interactions between the bulky bromine atom, the methyl group, and the pyridine ring, which will dictate the preferred conformation. Computational studies on related systems, such as pyridine-ketone complexes, have highlighted the importance of n→π* interactions between the pyridine nitrogen and the carbonyl carbon.

Applications and Future Research Directions of 2 Bromo 1 3 Methylpyridin 2 Yl Ethanone

Role as a Versatile Building Block in Complex Organic Synthesis

2-Bromo-1-(3-methylpyridin-2-yl)ethanone serves as a crucial synthon, or building block, for the construction of more complex molecular architectures, particularly fused heterocyclic systems. α-Haloketones are well-regarded for their reactivity with various nucleophiles, enabling the formation of diverse carbo- and heterocyclic scaffolds that are often found in pharmaceutically active compounds. researchgate.net

The most prominent application of this building block is in the synthesis of substituted imidazo[1,2-a]pyridines. This scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antiviral, antitumor, and antipsychotic properties. researchgate.netorganic-chemistry.org The reaction, often referred to as the Tschitschibabin reaction for imidazopyridine synthesis, typically involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone.

In this context, this compound reacts with various substituted 2-aminopyridines to yield a library of 2,8-disubstituted imidazo[1,2-a]pyridines. The reaction proceeds through initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine, followed by an intramolecular condensation between the newly introduced methylene (B1212753) group and the amino group, and subsequent dehydration to form the aromatic imidazole (B134444) ring. acs.org The versatility of this building block is demonstrated by its compatibility with a range of substituted 2-aminopyridines, allowing for the systematic modification of the final product's structure and properties.

Table 1: Examples of Heterocycles Synthesized from α-Bromoketone Building Blocks

α-Bromoketone DerivativeReactantResulting Heterocyclic ScaffoldSignificance
2-Bromo-1-(pyridin-2-yl)ethanone2-AminopyridineImidazo[1,2-a]pyridine (B132010)Core of drugs like Zolpidem and Alpidem
This compoundSubstituted 2-aminopyridinesSubstituted Imidazo[1,2-a]pyridinesAccess to novel drug candidates
Phenacyl bromides2-AminothiazolesImidazo[2,1-b]thiazolesBioactive heterocyclic systems
2-Bromo-1-(3-nitrophenyl)ethanone2-Aminopyridine2-(3-Nitrophenyl)imidazo[1,2-a]pyridineIntermediate for functionalized derivatives researchgate.netmdpi.com

Development of Novel Synthetic Methodologies Employing this Scaffold

The fundamental reaction between 2-aminopyridines and α-bromoketones like this compound has been the subject of extensive methodological development to improve efficiency, yield, and environmental footprint.

Recent advancements have focused on moving away from harsh reaction conditions. Catalyst-free methods have been developed, often relying on high-boiling solvents like DMF at elevated temperatures or simply refluxing in ethanol (B145695). researchgate.net To accelerate these reactions and improve yields, alternative energy sources have been successfully employed. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often to mere minutes, while providing excellent yields of imidazo[1,2-a]pyridines under solvent-free conditions. organic-chemistry.orgmdpi.com This one-pot, three-component reaction of a pyridine, an α-bromoketone, and ammonium (B1175870) acetate (B1210297) is a notable example of process intensification. organic-chemistry.org

Furthermore, ultrasound-assisted synthesis has emerged as another green and efficient technique. The use of sonication can promote the reaction between 2-aminopyridines and 2-bromoacetophenone (B140003) derivatives in eco-friendly solvents like PEG-400, leading to high yields in short reaction times.

Another significant area of development is the use of multicomponent reactions (MCRs). The Groebke–Blackburn–Bienaymé reaction (GBBR), for instance, is a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide to produce 3-aminoimidazo-fused heterocycles. researchgate.netresearchgate.net While this specific MCR does not directly use this compound, it represents a novel and convergent strategy for synthesizing derivatives of the same imidazo[1,2-a]pyridine scaffold, highlighting the ongoing innovation in accessing this important chemical space.

Chirality in α-Bromoketone Transformations: Enantioselective Approaches

The introduction of chirality into molecules is a cornerstone of modern drug discovery, as enantiomers can have vastly different biological activities. For transformations involving α-bromoketones, chirality can be introduced either at the α-carbon or, in the case of the resulting products, by creating elements of axial or planar chirality.

While the direct enantioselective transformation of this compound itself is not widely reported, the broader field of asymmetric synthesis of α-bromoketones and their products is an active area of research. For example, chiral palladium(II) catalysts have been used for the enantioselective bromination of prochiral ketones, producing chiral α-bromoketones with moderate to high enantiomeric excess. nih.gov Such approaches could, in principle, be applied to generate chiral versions of pyridyl α-bromoketones.

More directly relevant is the recent development of methods for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.govpku.edu.cn Although this method employs a multicomponent reaction rather than a pre-formed α-bromoketone, it demonstrates a cutting-edge approach to chirality within this scaffold class. By using a chiral phosphoric acid catalyst, researchers have been able to control the stereochemistry of the resulting biaryl axis in 6-aryl-imidazo[1,2-a]pyridines, achieving excellent yields and high enantioselectivities. researchgate.netpku.edu.cn This breakthrough underscores the future potential for developing catalytic asymmetric reactions that utilize chiral building blocks derived from or analogous to this compound to control stereochemical outcomes.

Table 2: Enantioselective Strategies in α-Bromoketone Chemistry and Related Scaffolds

StrategyCatalyst/Reagent TypeChiral Product TypeKey Finding/Future Direction
Asymmetric BrominationChiral Palladium(II) ComplexChiral α-BromoketonePotential for creating chiral versions of pyridyl α-bromoketones. nih.gov
Asymmetric GBB ReactionChiral Phosphoric AcidAxially Chiral Imidazo[1,2-a]pyridinesEnables synthesis of atropisomers with high enantioselectivity. pku.edu.cn
Asymmetric Reductive AminationChiral Brønsted AcidChiral α-Amino KetonesProvides access to enantiomerically enriched amino ketone derivatives.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from laboratory-scale batch synthesis to scalable, industrial production presents numerous challenges, including safety, reproducibility, and efficiency. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers solutions to many of these issues and is becoming an indispensable tool in modern chemical synthesis.

The synthesis of imidazo[1,2-a]pyridines using this compound is an ideal candidate for adaptation to flow chemistry. α-Bromoketones are highly reactive and can be hazardous to handle in large quantities in a batch reactor. In a flow system, the hazardous intermediate is generated and consumed in situ within the small volume of the reactor, significantly improving the safety profile. acs.org

Automated flow chemistry platforms can integrate synthesis, work-up, and purification into a single, continuous process. Such systems allow for rapid optimization of reaction parameters (e.g., temperature, residence time, stoichiometry) using design of experiments (DoE) algorithms. While specific reports on the flow synthesis using this compound are not yet prevalent, numerous examples exist for the continuous synthesis of related heterocyclic compounds and even for the synthesis of imidazo[1,2-a]pyridines via other routes. These established protocols demonstrate the feasibility and advantages of this approach.

The future of synthesizing libraries of imidazo[1,2-a]pyridine derivatives for drug discovery will likely involve automated flow platforms. A stream of this compound could be converged with streams of various 2-aminopyridines in a heated microreactor or packed-bed reactor to rapidly generate a library of crude products. Downstream modules for liquid-liquid extraction and continuous chromatography could then purify the products, enabling high-throughput synthesis and screening. This automated approach would accelerate the discovery of new bioactive molecules based on this versatile scaffold.

Q & A

Q. What are the key physicochemical properties of 2-Bromo-1-(3-methylpyridin-2-yl)ethanone, and how do they influence experimental handling?

The compound is a solid with a melting point of 128°C and a molar mass of 231.04 g/mol . Its powder form necessitates controlled storage (e.g., inert atmosphere, –20°C) to prevent degradation. Safety protocols include using NIOSH/MSHA-certified respirators, chemical-resistant gloves, and protective eyewear during handling to mitigate exposure risks .

Q. What are the standard synthetic routes for preparing this compound?

A common method involves bromination of the parent ketone (e.g., 1-(3-methylpyridin-2-yl)ethanone) using bromine in solvents like dichloromethane or acetic acid. Reactions are typically conducted at room temperature or with mild heating (~30–40°C) to ensure complete conversion . Purification via recrystallization (e.g., diethyl ether) yields high-purity product (85% reported for a structurally similar compound) .

Q. How can researchers verify the purity and identity of this compound post-synthesis?

Use a combination of techniques:

  • Melting point analysis : Compare observed values (e.g., 128°C) with literature data .
  • Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns; IR for carbonyl (C=O) and C-Br bond verification.
  • Mass spectrometry : Confirm molecular ion peak (m/z ~231) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting physicochemical data (e.g., melting points) in literature be resolved?

Discrepancies may arise from polymorphic forms or impurities. Address this by:

  • Repeating synthesis under controlled conditions (e.g., inert atmosphere).
  • Using differential scanning calorimetry (DSC) to identify phase transitions.
  • Cross-validating with X-ray crystallography for structural confirmation .

Q. What strategies optimize regioselectivity in bromination reactions for analogs of this compound?

  • Solvent choice : Polar aprotic solvents (e.g., DCM) favor electrophilic bromination at the α-carbon.
  • Catalysts : Lewis acids like FeBr₃ can enhance selectivity.
  • Temperature control : Lower temperatures reduce side reactions (e.g., di-bromination) .

Q. How does the pyridinyl substituent influence reactivity in nucleophilic substitution reactions?

The 3-methylpyridin-2-yl group acts as an electron-withdrawing moiety, stabilizing the α-carbon’s electrophilicity. This facilitates SN2 reactions with nucleophiles (e.g., amines, thiols) in polar solvents (DMSO, ethanol) . Kinetic studies using HPLC or GC-MS can track reaction progress and intermediate formation.

Q. What advanced techniques are recommended for structural elucidation of crystalline derivatives?

  • Single-crystal X-ray diffraction : Resolve bond lengths, angles, and intermolecular interactions (e.g., C–H···O/Br hydrogen bonds) .
  • Hirshfeld surface analysis : Quantify non-covalent interactions contributing to crystal packing.
  • Enantiomorph-polarity estimation : Parameters like Rogers’ η or Flack’s x refine chiral center assignments .

Q. How can researchers address low yields in multi-step syntheses using this compound as an intermediate?

  • Reaction monitoring : Use TLC or in-situ IR to identify bottlenecks (e.g., incomplete bromination).
  • Protecting groups : Temporarily block reactive sites (e.g., pyridinyl nitrogen) to prevent side reactions.
  • Flow chemistry : Improve efficiency and reproducibility in continuous processes .

Q. What computational methods aid in predicting the biological activity of derivatives?

  • Docking simulations : Model interactions with target proteins (e.g., antimicrobial enzymes).
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
  • ADMET profiling : Predict pharmacokinetics using software like SwissADME, though experimental validation is critical .

Q. How do structural analogs (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone) compare in reactivity or stability?

  • Electron-donating groups (e.g., –OCH₃) reduce α-carbon electrophilicity, slowing substitution kinetics.
  • Steric effects : Bulky substituents (e.g., 2,6-dichlorophenyl) hinder nucleophilic access, requiring harsher conditions.
  • Comparative studies using kinetic assays or DFT calculations can quantify these effects .

Methodological Best Practices

  • Contradiction resolution : Replicate experiments under standardized conditions and employ orthogonal characterization techniques.
  • Safety protocols : Adhere to OSHA guidelines for handling brominated ketones, including fume hood use and waste neutralization .
  • Data reporting : Include crystallographic parameters (e.g., R factors, CCDC codes) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.